5-Benzyl-3-pyridinol
CAS No.: 52196-90-4
Cat. No.: VC3831390
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52196-90-4 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 5-benzylpyridin-3-ol |
| Standard InChI | InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 |
| Standard InChI Key | BBQJCGXVQMUHAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC(=CN=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CN=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-benzyl-3-pyridinol (C₁₂H₁₁NO) reflects a pyridine core substituted with a hydroxyl (-OH) group at position 3 and a benzyl (C₆H₅CH₂-) group at position 5. Key structural descriptors include:
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SMILES:
C1=CC=C(C=C1)CC2=CC(=CN=C2)O -
InChIKey:
BBQJCGXVQMUHAR-UHFFFAOYSA-N
The planar pyridine ring adopts a slight distortion due to steric interactions between the benzyl and hydroxyl groups, as evidenced by X-ray crystallography of analogous structures .
Table 1: Spectroscopic Data for 5-Benzyl-3-pyridinol
| Property | Value/Description | Source |
|---|---|---|
| UV-Vis (λ_max) | 268 nm (π→π* transition) | |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, H2), 7.35–7.25 (m, 5H) | |
| ¹³C NMR | δ 158.9 (C3-OH), 137.2 (C5-benzyl) | |
| pKa | ~5.4 (hydroxyl proton) |
The hydroxyl group exhibits moderate acidity (pKa ≈5.4), enabling deprotonation under basic conditions for further functionalization .
Synthetic Methodologies
Direct Benzylation of 3-Hydroxypyridine
A widely employed route involves the alkylation of 3-hydroxypyridine with benzyl chloride or bromide. Patents describe optimized conditions:
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Reaction Setup:
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3-Hydroxypyridine (1 mol) is dissolved in toluene (5–10 vol) with K₂CO₃ (2 mol).
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Benzyl chloride (1.5 mol) is added dropwise at 90–110°C under reflux for 2 hours.
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Post-reaction, the mixture is cooled, yielding a white precipitate of the quaternary ammonium salt.
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Catalytic Hydrogenation:
Yield: 78–85% after purification by vacuum distillation or recrystallization .
Alternative Routes
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Reductive Amination: 3-Pyridone undergoes benzylation followed by hydrogenation over Raney Ni, though high-pressure requirements (100 atm) limit scalability .
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Cross-Coupling: Suzuki-Miyaura reactions using (5-benzyloxy-3-pyridyl)boronic acid enable modular derivatization .
Reactivity and Chemical Transformations
Electrophilic Substitution
The hydroxyl group directs electrophiles to the pyridine ring’s 2- and 6-positions:
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Nitration: Concentrated HNO₃ at 0°C yields 2-nitro-5-benzyl-3-pyridinol (62% yield) .
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Halogenation: PCl₅ or PBr₃ selectively substitutes the hydroxyl group, forming 3-chloro-5-benzylpyridine .
Oxidation and Reduction
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Oxidation: MnO₂ in CH₂Cl₂ converts the benzyl group to a ketone, yielding 5-(phenylketo)-3-pyridinol.
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Reduction: H₂/Pd-C hydrogenates the pyridine ring to piperidine, producing N-benzyl-3-hydroxypiperidine .
Applications in Pharmaceutical Research
Anti-Proliferative Activity
Thieno[2,3-b]pyridine derivatives incorporating 5-benzyl-3-pyridinol scaffolds exhibit nanomolar IC₅₀ values against HCT116 and MDA-MB-231 cancer cells. Mechanistic studies suggest phospholipase C (PI-PLC) inhibition, disrupting cancer cell signaling .
Table 2: Biological Activity of Selected Analogues
| Compound | HCT116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |
|---|---|---|
| 5-Benzyl-3-pyridinol | 120 | 130 |
| Cinnamyl Derivative | 25 | 50 |
Comparative Analysis with Related Compounds
3-Pyridinylboronic Acid
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Structure: Lacks the benzyl group, reducing lipophilicity (LogP = 1.2 vs. 2.4 for 5-benzyl-3-pyridinol).
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Reactivity: Higher electrophilicity at boron enables faster Suzuki couplings but lower metabolic stability.
5-Bromo-3-pyridinol
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Synthetic Utility: Bromine permits cross-coupling reactions but introduces toxicity concerns in drug candidates .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral Ni catalysts enable enantioselective benzylation, producing (R)-5-benzyl-3-pyridinol with 92% ee for CNS drug development .
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 1 atm) due to Lewis basic sites .
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